molecular formula C8H12BrNOS B13201056 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol

3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol

Cat. No.: B13201056
M. Wt: 250.16 g/mol
InChI Key: XLMYUCDVZKNSDH-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol: is an organic compound that features a brominated thiophene ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated thiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the brominated thiophene ring or the amino group, leading to various reduced derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thiophene derivatives or amines.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Biochemical Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring and amino group can participate in various binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one
  • 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

Uniqueness:

  • Structural Features: The presence of a hydroxyl group and a methyl group on the propan-1-ol moiety distinguishes it from other similar compounds.
  • Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from other brominated thiophene derivatives.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3

InChI Key

XLMYUCDVZKNSDH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CSC=C1Br)O

Origin of Product

United States

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